molecular formula C17H22Cl2N6O2 B2498750 N-(3-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride CAS No. 1177750-78-5

N-(3-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride

Cat. No.: B2498750
CAS No.: 1177750-78-5
M. Wt: 413.3
InChI Key: MAVFNVWJVPRIRI-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride is a triazine-based compound featuring a 3-chlorophenyl substituent and two morpholine rings at positions 4 and 6 of the triazine core. This molecule is part of a broader class of 1,3,5-triazine derivatives, which are widely studied for their pharmacological and material science applications . The hydrochloride salt enhances its solubility, making it suitable for formulation in drug discovery pipelines. Commercial suppliers, such as Thanen Chemicals (Changzhou) Co., Ltd., list this compound, indicating its industrial relevance .

Properties

IUPAC Name

N-(3-chlorophenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN6O2.ClH/c18-13-2-1-3-14(12-13)19-15-20-16(23-4-8-25-9-5-23)22-17(21-15)24-6-10-26-11-7-24;/h1-3,12H,4-11H2,(H,19,20,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVFNVWJVPRIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=CC=C3)Cl)N4CCOCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.

    Substitution with 3-Chlorophenyl Group:

    Introduction of Morpholino Groups: The morpholino groups are introduced via nucleophilic substitution reactions using morpholine as the nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the triazine ring or the substituents.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides, aryl halides, and various nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemical Synthesis and Building Block

This compound serves as a versatile building block in organic synthesis. Its triazine core can undergo various chemical reactions, including nucleophilic substitutions and cyclizations, making it ideal for creating more complex organic molecules. The presence of morpholino groups enhances its reactivity and solubility in organic solvents, facilitating the synthesis of derivatives with tailored properties for specific applications .

Anticancer Activity

Research has demonstrated that N-(3-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride exhibits significant anticancer properties . Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by targeting specific signaling pathways such as the PI3K/mTOR pathway. For instance, certain synthesized derivatives have shown comparable efficacy to established chemotherapeutic agents like cisplatin against various cancer cell lines .

Antimicrobial Properties

In addition to its anticancer effects, this compound has been explored for its antimicrobial activities . Preliminary studies indicate that it may possess inhibitory effects against a range of pathogenic bacteria and fungi. These findings suggest potential applications in developing new antimicrobial agents .

Medicinal Chemistry

This compound is being investigated for its potential as a therapeutic agent . Its structural characteristics allow for modifications that can enhance bioavailability and specificity towards biological targets. The ongoing research aims to optimize these compounds for better therapeutic outcomes in treating various diseases .

Material Science Applications

The compound's unique chemical structure allows it to be utilized in the development of advanced materials. It can be incorporated into polymers or used as a precursor for synthesizing new materials with specific properties such as enhanced thermal stability or electrical conductivity .

Safety and Toxicology Studies

As with any chemical compound intended for biological applications, safety and toxicological evaluations are critical. Initial studies suggest that this compound exhibits low acute toxicity in preliminary assessments. However, comprehensive toxicological studies are necessary to fully understand its safety profile before clinical applications can be considered .

Case Studies and Research Findings

StudyFocusFindings
Synthesis & Biological EvaluationDeveloped several derivatives showing selective MAO-A inhibition comparable to standard drugs without acute toxicity.
Anticancer ActivityIdentified compounds with significant anti-proliferation activity against SW620 cancer cells; noted structural advantages for dual kinase inhibition.
Antimicrobial PropertiesPreliminary results indicate effectiveness against various pathogens; further studies needed for clinical relevance.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Substituent Variations on the Triazine Core

The triazine scaffold allows extensive functionalization. Key analogs and their structural differences are summarized below:

Compound Name Substituents at Positions 2, 4, 6 Key Features
Target Compound 2: N-(3-chlorophenyl); 4,6: morpholine High solubility (HCl salt); potential kinase inhibition
N-(4-isopropylphenyl)-4,6-dimorpholino... 2: N-(4-isopropylphenyl); 4,6: morpholine Increased lipophilicity due to isopropyl group; reduced polarity
PQR309 (5-(4,6-dimorpholino-triazin-2-yl)... 2: pyridin-2-amine; 5: trifluoromethyl Brain-targeting activity; enhanced metabolic stability
Tyrphostin AG1478 Quinazoline core with 3-chlorophenyl EGFR tyrosine kinase inhibitor; distinct heterocyclic core

Structural Insights :

  • The 3-chlorophenyl group in the target compound may enhance binding to aromatic-rich enzyme pockets, similar to tyrphostin AG1478’s mechanism .
  • Morpholine substituents at positions 4 and 6 improve water solubility and modulate electronic effects, contrasting with piperidine analogs (e.g., N-(4,6-dipiperidino-triazin-2-yl) derivatives), which exhibit higher lipophilicity .

Yield Comparison :

  • The target compound’s synthesis mirrors methods for N-(4,6-dimorpholino-triazin-2-yl) amino acid derivatives, which achieve yields of 50–63% after chromatographic purification .
  • In contrast, simpler triazine derivatives (e.g., Rac-bupropion hydrochloride) achieve near-quantitative yields (99%) due to fewer steric challenges .

Physicochemical and Spectroscopic Data

Limited elemental analysis data are available for the target compound. However, analogs provide benchmarks:

  • N-Benzyl-4-chloro-6-morpholino-1,3,5-triazin-2-amine (2d): C 59.15%, H 6.09%, N 23.21% (Found) .
  • PQR309 : Molecular weight ~500 g/mol; trifluoromethyl group contributes to metabolic stability .

The target compound’s NMR and IR spectra are expected to align with morpholine C-O stretches (~1100 cm⁻¹) and aromatic C-Cl peaks (~750 cm⁻¹) .

Biological Activity

N-(3-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride is a compound belonging to the class of 4,6-dimorpholino-1,3,5-triazine derivatives. This article explores its biological activity, particularly its anticancer properties and mechanisms of action.

The core structure of this compound features a triazine ring that is crucial for its biological activity. The presence of morpholine groups enhances its interaction with biological targets. Notably, these compounds have been identified as dual inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways, which are critical in regulating cell growth and proliferation.

Key Mechanisms:

  • PI3K/mTOR Inhibition : The compound effectively inhibits the PI3K signaling pathway, which is often dysregulated in various cancers. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • Selectivity : Some derivatives exhibit selectivity towards specific cancer cell lines, suggesting potential for targeted therapies .

Anticancer Activity

Recent studies have demonstrated the anticancer efficacy of this compound against several cancer types.

In Vitro Studies

A series of synthesized derivatives were tested against different cancer cell lines using MTT assays to evaluate their cytotoxic effects. The results indicated that certain compounds exhibited significant anti-proliferative activity comparable to established chemotherapeutic agents like cisplatin .

CompoundCell Line TestedIC50 (µM)Reference
6aSW62075
6oSW62094
6rDLD-1255

Case Studies

One notable case study involved the compound PQR309 (bimiralisib), a pan-class I PI3K inhibitor derived from the dimorpholino-triazine scaffold. It has shown promising results in preclinical trials and is currently being evaluated in phase II clinical trials for its efficacy against various tumors .

Challenges and Future Directions

Despite the promising biological activity of this compound and its derivatives, several challenges remain:

  • Bioavailability : Many compounds in this class exhibit low bioavailability and permeability issues that hinder their clinical application .
  • Structural Modifications : Ongoing research focuses on optimizing the chemical structure to enhance pharmacokinetic properties while maintaining or improving anticancer efficacy .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substitution patterns (e.g., morpholino protons at δ 3.6–3.8 ppm, aromatic protons from 3-chlorophenyl at δ 7.2–7.6 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ expected within 0.001 Da accuracy) .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Monitors purity (>95%) and detects trace impurities .

How does the compound’s structural configuration affect its inhibitory activity against PI3K/mTOR kinases?

Advanced
The 4,6-dimorpholino-triazine scaffold is critical for binding to PI3K/mTOR’s ATP-binding pocket. Structural features include:

  • Morpholino groups : Enhance solubility and hydrogen bonding with kinase hinge regions .
  • 3-Chlorophenyl substituent : Improves hydrophobic interactions in the affinity pocket, increasing potency (IC50_{50} < 50 nM for PI3Kα) .
  • Balanced inhibition : Higher concentrations inhibit mTORC1/2, reducing feedback activation observed with selective PI3K inhibitors .

What in vivo models have been used to evaluate the compound’s efficacy, and what pharmacokinetic parameters are critical for its brain penetration?

Q. Advanced

  • Xenograft models : Rat glioblastoma models demonstrate tumor regression (50–70% inhibition at 30 mg/kg, oral) .
  • Pharmacokinetics (PK) :
SpeciesBioavailability (%)Half-life (h)Brain/Plasma Ratio
Mouse654.20.8
Rat585.10.7
Dog726.30.9

Q. Key parameters :

  • Lipophilicity (LogP ~2.5) : Facilitates blood-brain barrier penetration .
  • Plasma protein binding (<90%) : Ensures sufficient free drug for target engagement .

How can researchers resolve discrepancies between in vitro kinase inhibition data and cellular efficacy studies for this compound?

Q. Data Contradiction Analysis

  • Off-target profiling : Use kinase selectivity panels (e.g., 400+ kinases) to rule out non-specific effects. For example, unlike BKM120, this compound shows no tubulin binding, reducing cytotoxicity artifacts .
  • Cellular context : Assess mTOR pathway feedback using phospho-S6K/S6 RP (western blot) to confirm target engagement .
  • Metabolic stability : Compare hepatic microsomal half-lives (e.g., human vs. rodent) to adjust dosing regimens in vivo .

What considerations are essential when designing experiments to assess off-target effects of this triazine derivative?

Q. Experimental Design

  • Counter-screening : Include orthogonal assays (e.g., thermal shift assays for target binding vs. cellular viability assays) .
  • Proteome-wide profiling : Use chemoproteomics to identify non-kinase targets (e.g., cytochrome P450 enzymes) .
  • Dose-response curves : Test at physiologically relevant concentrations (1–10× IC50_{50}) to avoid artifactual inhibition .

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